1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine

Catalog No.
S8224074
CAS No.
M.F
C11H13BrN2O2
M. Wt
285.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine

Product Name

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine

IUPAC Name

(3-aminoazetidin-1-yl)-(3-bromo-4-methoxyphenyl)methanone

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

InChI

InChI=1S/C11H13BrN2O2/c1-16-10-3-2-7(4-9(10)12)11(15)14-5-8(13)6-14/h2-4,8H,5-6,13H2,1H3

InChI Key

KPWQMFOTGNVYTC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine is a synthetic organic compound characterized by its unique structural features, which include an azetidine ring and a benzoyl moiety with bromine and methoxy substituents. The compound's molecular formula is C11_{11}H12_{12}BrN\O, and it has a molecular weight of approximately 254.12 g/mol. The presence of the bromine atom enhances its reactivity, while the methoxy group may influence its solubility and biological interactions.

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine can undergo various chemical transformations:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, which can modify the compound's properties and enhance its utility in synthetic applications.
  • Oxidation and Reduction: The compound can be oxidized to yield corresponding oxides or reduced to form amines, allowing for further functionalization.
  • Ring-Opening Reactions: The azetidine ring, due to its inherent strain, is susceptible to nucleophilic attack, leading to ring-opening reactions that can generate new functional groups.

Research indicates that 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine exhibits potential biological activities. It is being studied for its antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry. The compound's mechanism of action likely involves interactions with specific biological targets influenced by the presence of the bromine and methoxy groups, which may enhance binding affinity and selectivity.

The synthesis of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine typically involves the following steps:

  • Preparation of Benzoyl Chloride: Start with 3-bromo-4-methoxybenzoic acid, which is converted to 3-bromo-4-methoxybenzoyl chloride.
  • Formation of Azetidine Ring: React the benzoyl chloride with an appropriate amine in the presence of a base (such as triethylamine) and a solvent (like dichloromethane). This reaction can be conducted at room temperature or slightly elevated temperatures to facilitate azetidine formation.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial synthesis may employ optimized conditions for higher yields, including microwave-assisted methods or solid-phase synthesis techniques.

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine has several applications:

  • Medicinal Chemistry: It serves as a building block in synthesizing various pharmaceutical compounds.
  • Biological Studies: The compound is investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Polymer Chemistry: Azetidine derivatives are valuable in producing polyamines and other polymers with specialized properties.

The interaction studies involving 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine focus on its binding affinity with biological targets such as enzymes and receptors. The unique structural features contribute to its reactivity and potential efficacy in biological systems. Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects, particularly in relation to its antimicrobial and anticancer activities.

Several compounds share structural similarities with 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine:

Compound NameStructural FeaturesUnique Aspects
3-BromobenzylamineAmino group without azetidineLacks azetidine ring; simpler structure
1-Bromo-3-methylbutaneBromine atom presentAliphatic structure; significantly different reactivity
1-(4-Methylphenyl)azetidineContains an azetidine ringDifferent substituent pattern; lack of bromine
1-(2-Methoxyphenyl)azetidineMethoxy group presentDifferent substitution on the aromatic ring

The uniqueness of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine lies in the combination of the bromine atom, methoxy group, and the azetidine structure. This specific arrangement provides distinct chemical properties that make it valuable for various applications in medicinal chemistry and polymer science.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.01604 g/mol

Monoisotopic Mass

284.01604 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types